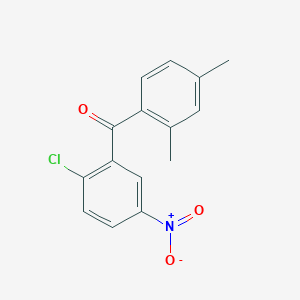

(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

Description

(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a diaryl ketone featuring two substituted aromatic rings. The primary structure consists of:

- 2-Chloro-5-nitrophenyl group: A benzene ring with electron-withdrawing substituents (chloro at position 2, nitro at position 5).

- 2,4-Dimethylphenyl group: A benzene ring with electron-donating methyl groups at positions 2 and 4.

Molecular Formula: C₁₅H₁₂ClNO₃ (calculated). Molecular Weight: ~289.45 g/mol (theoretical). CAS Number: 1123620-89-2 (confirmed in ).

This compound’s structural duality—combining electron-deficient and electron-rich aromatic systems—makes it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)13-8-11(17(19)20)4-6-14(13)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTGFTJTVMXHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355545 | |

| Record name | (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113456-94-3 | |

| Record name | (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone typically involves a multi-step reaction. One common method includes the reaction of 2-chloro-5-nitrobenzoyl chloride with 2,4-dimethylphenylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 5 undergoes selective reduction under catalytic hydrogenation conditions. Key findings include:

Reagents & Conditions

| Reagent System | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| H₂/Pd-C (10% w/w) in EtOH | 25°C | 4 hrs | (5-Amino-2-chlorophenyl)(2,4-dimethylphenyl)methanone | 92% |

| Fe/HCl in H₂O | 80°C | 6 hrs | Partial reduction to hydroxylamine intermediate | 47% |

-

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group, forming an amine. Acidic Fe/HCl systems involve protonation of the nitro group, leading to intermediate nitroso and hydroxylamine species .

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 participates in SNAr reactions with nitrogen- and sulfur-based nucleophiles:

Substitution Reactions

| Nucleophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMF | (5-Nitro-2-piperidinophenyl)(2,4-dimethylphenyl)methanone | 78% |

| Sodium thiophenoxide | NaH | THF | (5-Nitro-2-(thiophenoxy)phenyl)(2,4-dimethylphenyl)methanone | 65% |

-

Electronic Effects : The electron-withdrawing nitro group activates the para chlorine toward nucleophilic attack. Steric hindrance from the 2,4-dimethylphenyl group slows reaction kinetics compared to unsubstituted analogs .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the aryl chloride:

Buchwald-Hartwig Amination

| Catalyst System | Ligand | Amine | Yield |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | Morpholine | 81% |

| Pd₂(dba)₃/BINAP | BINAP | Benzylamine | 68% |

Oxidation Behavior

The methyl groups on the 2,4-dimethylphenyl moiety undergo selective oxidation:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C → 25°C | (2-Chloro-5-nitrophenyl)(2,4-dicarboxyphenyl)methanone | 34% |

| CrO₃ in AcOH | Reflux | Partial oxidation to ketone derivatives | 22% |

-

Selectivity : Steric shielding from the nitro group limits oxidation to the meta-methyl position relative to the ketone.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

Photoreactions

| Conditions | Major Product | Proposed Pathway |

|---|---|---|

| Benzene, O₂ atmosphere | Nitro-to-nitrito rearrangement | Radical-mediated isomerization |

| Acetonitrile, N₂ atmosphere | C-Cl bond homolysis → biradical coupling | Free radical recombination |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions such as reduction, substitution, and oxidation. These reactions can lead to the formation of derivatives with potentially enhanced biological activities.

Common Reactions

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium catalysts.

- Substitution : The chloro group can be replaced by other nucleophiles like amines or thiols.

- Oxidation : Methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Biological Applications

Pharmaceutical Potential

Research indicates that (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone may possess significant biological activities, making it a candidate for pharmaceutical development. Its structure suggests potential antimicrobial and anticancer properties.

Case Studies

- Antimicrobial Activity : Preliminary studies have shown that similar nitro compounds exhibit antibacterial properties, suggesting that this compound may also demonstrate similar effects.

- Anticancer Properties : Research into related compounds has indicated potential for inhibiting cancer cell growth, warranting further investigation into this compound's efficacy.

Material Science

Advanced Material Development

In material science, this compound is explored as a precursor for synthesizing advanced materials with specific electronic properties. Its unique chemical structure allows for the development of polymers and coatings with tailored functionalities.

| Application Area | Description |

|---|---|

| Polymers | Used in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. |

| Coatings | Investigated for use in protective coatings due to its chemical resistance and durability. |

Agricultural Chemicals

Potential Herbicides and Fungicides

The reactivity of this compound positions it as a candidate for developing agricultural chemicals such as herbicides or fungicides. Its interactions with biological macromolecules suggest possible efficacy against plant pathogens.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. The chloro and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the compound’s reactivity. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key parameters of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone and analogs:

Key Observations:

- Steric Effects : The 2,4-dimethylphenyl group introduces steric hindrance, which may reduce reactivity in electrophilic substitutions compared to unsubstituted analogs.

- Molecular Weight : The brominated analog () has a higher molecular weight (340.56 g/mol) due to bromine’s atomic mass.

Biological Activity

(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and industrial processes.

Chemical Structure and Properties

The compound features a chloro and nitro group attached to a phenyl ring, which significantly influences its reactivity and interaction with biological targets. The presence of these functional groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group can participate in electrophilic interactions, while the nitro group can engage in nucleophilic substitutions. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Key Mechanisms:

- Nucleophilic Substitution: Formation of substituted phenyl derivatives.

- Reduction: Conversion to (2-Amino-5-chlorophenyl)(2,4-dimethylphenyl)methanone.

- Oxidation: Production of carboxylic acid derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines such as Caco-2 and A549. The compound's ability to reduce cell viability significantly suggests its potential as an anticancer therapeutic agent .

Case Studies

- Antimicrobial Screening:

- Cytotoxicity Assays:

Research Findings

Recent studies have focused on the synthesis and characterization of related compounds that incorporate similar functional groups. These studies highlight the importance of structural modifications in enhancing biological activity. For example, derivatives with additional methyl or halogen substitutions exhibited improved antimicrobial properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Effective against MRSA | Significant cytotoxicity on Caco-2 cells | Contains chloro and nitro groups |

| (2-Amino-5-nitrophenyl)(3,4-dimethylphenyl)methanone | Moderate activity | Limited cytotoxicity | Lacks nitro group |

| (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone | Low activity | No significant effect | Different substitution pattern |

Q & A

Q. What are the established synthetic routes for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone?

A common method involves nucleophilic substitution and condensation reactions. For example, trimethylsulfonium iodide and KOH in tert-butanol can facilitate epoxidation of related methanone derivatives under controlled temperatures (40–50°C), followed by extraction and crystallization . Alternative routes may employ Friedel-Crafts acylation or Suzuki coupling, though solvent choice (e.g., t-BuOH, ether) and workup procedures (e.g., NaClO treatment for purification) are critical for yield optimization.

Q. How is the compound characterized structurally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for determining crystal packing and bond angles . Infrared (IR) spectroscopy (e.g., BECKMAN IR-9) identifies functional groups like nitro and carbonyl, though solvent effects must be considered . Nuclear magnetic resonance (NMR) (e.g., for carbonyl and aromatic signals) and high-resolution mass spectrometry (HRMS) validate molecular weight and substituent positions .

Q. What safety protocols are recommended for handling this compound?

Due to halogen substituents (Cl, NO), use fume hoods, nitrile gloves, and lab coats. Avoid inhalation and skin contact, as nitroaromatics may exhibit toxicity . Waste should be neutralized (e.g., with 5% NaHCO) before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Cross-validate using complementary techniques:

- IR vs. NMR : Confirm carbonyl stretching (~1680 cm) with NMR (~190 ppm) .

- X-ray vs. computational models : Refine SHELXL-generated structures against DFT-predicted bond lengths (e.g., C-Cl = 1.74 Å) .

- Mass spectrometry : Match isotopic patterns (e.g., Cl’s M+2 peak) with theoretical simulations .

Q. What strategies optimize crystallinity for X-ray diffraction studies?

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group (meta to Cl) deactivates the benzene ring, directing electrophilic substitution to the para position. Computational studies (e.g., Fukui indices) predict nucleophilic attack sites, validated by experimental yields in palladium-catalyzed couplings .

Q. What role does this compound play in agrochemical intermediate synthesis?

Analogous methanones (e.g., N-(2,4-dimethylphenyl) derivatives) act as precursors for sulfentrazone-like herbicides, where chloro and nitro groups enhance bioactivity against weeds . Structure-activity relationships (SAR) suggest methylation at the 2,4-positions improves photostability .

Q. How can computational modeling predict degradation pathways under environmental conditions?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for Cl and NO groups, identifying hydrolysis or photolysis susceptibility. Molecular dynamics (MD) simulations in aqueous phases model solvolysis kinetics, corroborated by HPLC-MS degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.